

Application Notes and Protocols for the Synthesis of *p*-Ethoxyfluoroacetanilide

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Compound of Interest

Compound Name: *p*-Ethoxyfluoroacetanilide

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Abstract

This document provides a detailed protocol for the laboratory synthesis of ***p*-Ethoxyfluoroacetanilide**, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acylation of *p*-phenetidine with a fluoroacetylating agent. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative data and a visual workflow of the synthesis are presented to aid researchers in replicating the experiment.

Introduction

***p*-Ethoxyfluoroacetanilide** is an amide derivative that incorporates both an ethoxy and a fluoroacetyl group. These structural motifs are of interest in medicinal chemistry for their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The following protocol describes a common and effective method for the synthesis of this compound via the reaction of 4-ethoxyaniline (*p*-phenetidine) with fluoroacetyl chloride.

Reaction Scheme

The overall reaction for the synthesis of ***p*-Ethoxyfluoroacetanilide** is depicted below:



This reaction is an N-acylation where the nucleophilic amine of p-phenetidine attacks the electrophilic carbonyl carbon of fluoroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

Experimental Protocol

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier
p-Phenetidine (4-ethoxyaniline)	Reagent	Sigma-Aldrich
Fluoroacetyl chloride	Reagent	Sigma-Aldrich
Dichloromethane (DCM), anhydrous	ACS	Fisher Scientific
Triethylamine (TEA) or Pyridine	Reagent	Sigma-Aldrich
Sodium Bicarbonate (NaHCO ₃)	ACS	Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO ₄)	ACS	Fisher Scientific
Ethyl acetate	HPLC	Fisher Scientific
Hexane	HPLC	Fisher Scientific

3.2. Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Rotary evaporator
- Separatory funnel
- Glass funnel and filter paper
- Beakers and Erlenmeyer flasks
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.3. Synthesis Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask containing a magnetic stir bar, add p-phenetidine (e.g., 5.0 g, 36.4 mmol) and anhydrous dichloromethane (40 mL).
- **Addition of Base:** Add triethylamine (5.1 mL, 36.4 mmol) or pyridine to the solution.
- **Cooling:** Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.
- **Addition of Fluoroacetyl Chloride:** Slowly add fluoroacetyl chloride (e.g., 3.5 g, 36.4 mmol) dropwise to the stirred solution over 30 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[1]
- **Workup - Quenching:** Upon completion, quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.^[1]

- Purification: The crude **p-Ethoxyfluoroacetanilide** can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.^[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of **p-Ethoxyfluoroacetanilide**.

Parameter	Value
Starting Material (p-Phenetidine)	5.0 g
Yield of Crude Product	~6.5 g
Yield of Purified Product	~5.8 g
Percent Yield	~81%
Melting Point	98-100 °C
Appearance	White to off-white solid
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	8.1 (brs, 1H, NH), 7.4 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.8 (d, J=47 Hz, 2H, F-CH ₂), 4.0 (q, 2H, O-CH ₂), 1.4 (t, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	165.5 (C=O), 156.0, 131.0, 122.0, 115.0, 78.5 (d, J=180 Hz, F-CH ₂), 63.5, 14.8
IR (KBr, cm ⁻¹)	3300 (N-H), 1680 (C=O), 1510, 1240, 1050 (C-F)
MS (ESI-MS) m/z	198.09 [M+H] ⁺

Note: The data presented in this table are representative and may vary based on experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **p-Ethoxyfluoroacetanilide**.



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Figure 1. Workflow for the synthesis of **p-Ethoxyfluoroacetanilide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Fluoroacetyl chloride is corrosive and moisture-sensitive; handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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References

- 1. rsc.org [rsc.org]
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